molecular formula C8H10O2 B12600067 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- CAS No. 646504-95-2

2(5H)-Furanone, 3-methyl-5-(2-propenyl)-

Cat. No.: B12600067
CAS No.: 646504-95-2
M. Wt: 138.16 g/mol
InChI Key: FVQKQIVHXIAUBU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butenal with malonic acid in the presence of a base can lead to the formation of the desired furanone.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction temperatures are often employed to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-methyl-5-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.

    Substitution: The allyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2(5H)-Furanone, 3-methyl-5-(2-propenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the synthesis of flavor and fragrance compounds, as well as in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The furanone ring can interact with active sites of enzymes, leading to changes in their activity. Additionally, the allyl group can undergo metabolic transformations, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 3-methyl-4-(2-propenyl)-: Similar structure but with the allyl group at the 4-position.

    2(5H)-Furanone, 3-methyl-5-(1-propenyl)-: Similar structure but with a different position of the double bond in the allyl group.

    2(5H)-Furanone, 3-ethyl-5-(2-propenyl)-: Similar structure but with an ethyl group instead of a methyl group at the 3-position.

Uniqueness

2(5H)-Furanone, 3-methyl-5-(2-propenyl)- is unique due to the specific positioning of the methyl and allyl groups, which imparts distinct chemical properties and reactivity. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

646504-95-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-methyl-2-prop-2-enyl-2H-furan-5-one

InChI

InChI=1S/C8H10O2/c1-3-4-7-5-6(2)8(9)10-7/h3,5,7H,1,4H2,2H3

InChI Key

FVQKQIVHXIAUBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC1=O)CC=C

Origin of Product

United States

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